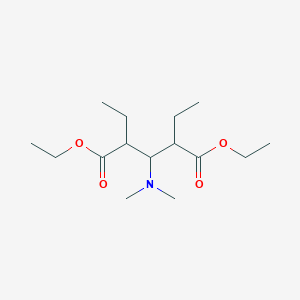
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of both ester and amine functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate typically involves the esterification of 3-(dimethylamino)-2,4-diethylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 3-(dimethylamino)-2,4-diethylpentanedioic acid.
Reduction: Formation of diethyl 3-(dimethylamino)-2,4-diethylpentanediol.
Substitution: Formation of various substituted esters or amines depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A versatile intermediate with applications in pharmaceuticals and polymers.
Diethylaminoethylamine: Used as a building block for active pharmaceutical ingredients.
Dimethylamine: Commonly used in the production of dimethylamine hydrochloride and other derivatives.
Uniqueness
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate is unique due to its dual functionality as both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
88584-59-2 |
|---|---|
Formule moléculaire |
C15H29NO4 |
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
diethyl 3-(dimethylamino)-2,4-diethylpentanedioate |
InChI |
InChI=1S/C15H29NO4/c1-7-11(14(17)19-9-3)13(16(5)6)12(8-2)15(18)20-10-4/h11-13H,7-10H2,1-6H3 |
Clé InChI |
ZRWUOVREOZWKSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(CC)C(=O)OCC)N(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


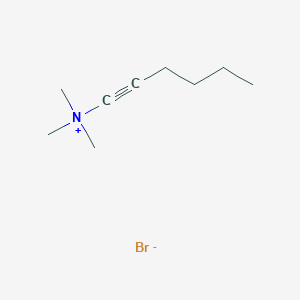
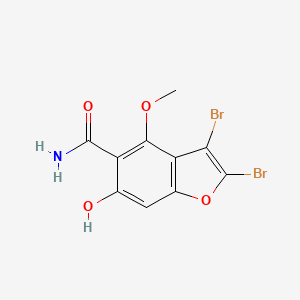
![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
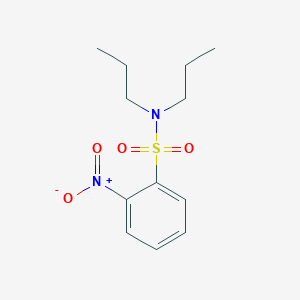
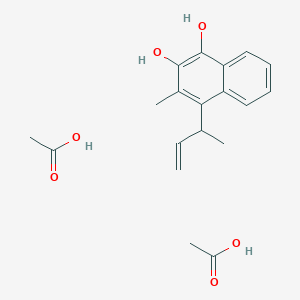

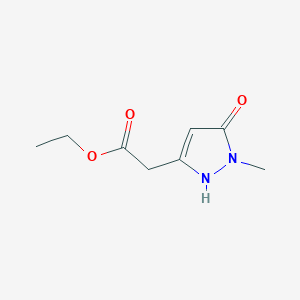

![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
